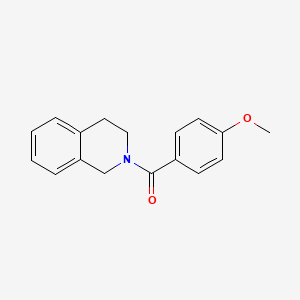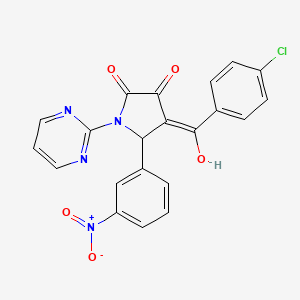![molecular formula C14H15NO4S2 B5498858 isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
isopropyl 4-[(2-thienylsulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate, also known as TAK-242, is a small molecule inhibitor of toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response to bacterial infections, and its activation can lead to the production of pro-inflammatory cytokines and chemokines. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mechanism of Action
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate binds to the intracellular domain of TLR4 and inhibits its downstream signaling pathway. Specifically, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate prevents the recruitment of the adaptor protein MyD88 to the TLR4 complex, which is necessary for the activation of downstream signaling molecules such as IRAK4 and TRAF6. This ultimately leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its inhibition of pro-inflammatory cytokine and chemokine production, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to reduce the activation of NF-κB and MAPK signaling pathways, which are important regulators of inflammation. isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has also been shown to reduce the recruitment of inflammatory cells to sites of infection or injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is its high specificity for TLR4 signaling, which reduces the potential for off-target effects. However, this specificity also limits its potential applications to diseases that involve TLR4 activation. Additionally, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has a relatively short half-life in vivo, which may limit its effectiveness in chronic diseases.
Future Directions
There are several potential future directions for research on isopropyl 4-[(2-thienylsulfonyl)amino]benzoate. One area of interest is the development of more potent and selective TLR4 inhibitors, which may have broader applications in inflammatory and infectious diseases. Additionally, there is interest in combining isopropyl 4-[(2-thienylsulfonyl)amino]benzoate with other therapeutic agents to further enhance its efficacy. Finally, there is ongoing research on the role of TLR4 in various disease states, which may lead to the identification of new therapeutic targets for isopropyl 4-[(2-thienylsulfonyl)amino]benzoate and other TLR4 inhibitors.
Synthesis Methods
The synthesis of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2-thiophenesulfonamide to form the intermediate 4-[(2-thienylsulfonyl)amino]benzoic acid. This intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate.
Scientific Research Applications
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been extensively studied in preclinical models of various inflammatory and infectious diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In these models, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to improve overall survival and disease outcomes.
properties
IUPAC Name |
propan-2-yl 4-(thiophen-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10(2)19-14(16)11-5-7-12(8-6-11)15-21(17,18)13-4-3-9-20-13/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSKHGJNYOJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(thiophen-2-ylsulfonyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)


![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)
![N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)